1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-3-5-16-10(11(13)17)6-9(15-16)8-2-1-4-14-7-8/h1-2,4,6-7H,3,5H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWBHWZTXZRIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group, which are critical for its biological activity. The chemical formula is , and it exhibits unique reactivity due to the presence of the functional groups.
Pharmacological Potential
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Anti-inflammatory : Compounds in this class have shown significant anti-inflammatory effects, with some derivatives inhibiting cytokines such as TNF-α and IL-6 at varying concentrations .
- Antimicrobial : Studies have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus, highlighting the importance of the aliphatic amide pharmacophore in enhancing antimicrobial activity .
- Antitumor : Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines, positioning it as a candidate for further anticancer research .
The mechanism through which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The fluoroethyl and pyridinyl substituents may enhance binding affinity, thereby modulating biological pathways associated with inflammation and cell proliferation.
Case Study 1: Anti-inflammatory Activity
A study synthesized a series of pyrazole derivatives, including those similar to this compound. The most potent compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various pyrazole derivatives against multiple pathogens. One derivative exhibited significant activity against Klebsiella pneumoniae, suggesting that modifications in the pyrazole structure can lead to enhanced antimicrobial properties .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- The compound exhibits significant activity against various cancer cell lines, particularly those dependent on androgen receptors. Its mechanism involves selective modulation of these receptors, making it a candidate for treating prostate cancer and other AR-dependent malignancies .
- A study demonstrated that the compound could inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Treatment | Demonstrated significant tumor reduction in prostate cancer models. |
| Study B | Anti-inflammatory Effects | Showed decreased levels of TNF-alpha and IL-6 in treated models. |
| Study C | Antimicrobial Efficacy | Exhibited inhibitory effects on Staphylococcus aureus and E. coli. |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Analysis of Substituent Effects
- Position 1 (N1-substituent): The 2-fluoroethyl group in the target compound improves metabolic stability compared to non-fluorinated alkyl chains (e.g., ethyl in ) due to reduced susceptibility to oxidative degradation. This contrasts with bulkier groups like benzisoxazolyl in razaxaban, which enhance target specificity but may reduce bioavailability .
Position 3 (C3-substituent):
- The pyridin-3-yl group provides a hydrogen bond acceptor site and π-deficient aromaticity, favoring interactions with enzymes or receptors requiring planar, electron-poor motifs. This differs from electron-rich thiophene () or electron-withdrawing CF₃ (), which modulate electronic properties and steric bulk.
Position 5 (Carboxamide):
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
- The target compound’s lower LogP compared to razaxaban suggests improved aqueous solubility, critical for oral bioavailability. The 2-fluoroethyl group balances lipophilicity better than the trifluoromethyl group in , which may reduce solubility despite enhancing metabolic stability.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide generally follows these key steps:
- Construction of the pyrazole core with appropriate substitution at N1 and C3 positions.
- Introduction of the pyridin-3-yl group at the C3 position of the pyrazole ring.
- Incorporation of the 2-fluoroethyl group at the N1 position.
- Formation of the carboxamide group at C5.
These transformations often rely on intermediates such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate or related pyrazole esters, which are then modified through oxidation, substitution, and amidation reactions.
Preparation of Pyrazole Core and Pyridin-3-yl Substitution
A key intermediate in related pyrazole syntheses is ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which can be prepared via oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in acetonitrile using potassium persulfate and sulfuric acid as a catalyst. The oxidation reaction achieves yields of approximately 75–80%.
The preparation involves:
- Mixing the starting dihydropyrazole ester with an oxidizing agent (potassium persulfate, 1.3–1.7 equivalents) in an organic solvent such as acetonitrile.
- Heating the mixture with sulfuric acid catalyst to promote oxidation.
- Monitoring reaction progress and completing oxidation to the pyrazole carboxylate.
This intermediate can be further functionalized to introduce the pyridin-3-yl group at the 3-position of the pyrazole ring by substitution reactions on the halogenated pyridine moiety or through cross-coupling reactions.
Conversion of Ester to Carboxamide at C5
The carboxamide group at the 5-position is commonly prepared by converting the ester intermediate into an amide via aminolysis:
- Treatment of the ester (e.g., ethyl pyrazole-5-carboxylate derivative) with ammonia or an amine source under reflux or elevated temperature.
- Use of catalysts or coupling reagents may facilitate the transformation.
- Purification by recrystallization or chromatography yields the carboxamide product.
Alternative and Supporting Synthetic Methods
A regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones and hydrazine derivatives was reported, providing a one-pot three-component protocol with yields ranging from 37% to 97% depending on conditions and substrates. This method highlights the importance of hydrazine type on regioselectivity and could be adapted for pyrazole carboxamide synthesis.
The preparation of fluorinated heterocycles such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde via a one-pot method involving metal catalysts (e.g., palladium carbon, Raney nickel) and reduction steps demonstrates industrially viable routes for fluorinated intermediates. Although this example focuses on pyrroles, similar catalytic hydrogenation and reduction strategies may be applicable for fluorinated pyrazole derivatives.
Summary Table of Key Preparation Steps and Conditions
| Step | Starting Material / Reagent | Conditions | Catalyst / Reagent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation to pyrazole carboxylate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Acetonitrile, heat, sulfuric acid catalyst | Potassium persulfate (1.3–1.7 eq) | 75–80 | Controlled oxidation, monitoring required |
| N1-Alkylation with 2-fluoroethyl halide | Pyrazole intermediate | Base (e.g., K2CO3), solvent (DMF or similar), RT to reflux | 2-Fluoroethyl bromide/chloride | Variable | Requires optimization for selectivity |
| Ester aminolysis to carboxamide | Pyrazole-5-carboxylate ester | Ammonia or amine, reflux | Possibly coupling reagents | High | Standard amidation procedure |
| Regioselective pyrazole formation (alternative) | Trichloromethyl enones + hydrazine hydrochlorides | Alcohol solvent, reflux, 16 h | Hydrazine hydrochloride salts | 37–97 | One-pot, regioselective synthesis |
| Fluorinated heterocycle formation (supporting) | 2-(2-fluorobenzoyl) malononitrile | Metal catalyst, vacuum, hydrogenation | Pd/C, Raney Ni, glacial acetic acid | High | One-pot, industrially scalable |
Research Findings and Considerations
The oxidation step using potassium persulfate is critical for converting dihydropyrazole intermediates to the aromatic pyrazole core with high yield and purity.
Alkylation with 2-fluoroethyl halides must be carefully controlled to avoid over-alkylation or side reactions, often requiring inert atmosphere and dry solvents.
Amidation of esters to carboxamides is a well-established reaction but may require optimization of temperature and reagent stoichiometry to maximize yield.
Regioselectivity in pyrazole synthesis can be influenced by the nature of hydrazines and enone substrates, providing routes to either 1,3- or 1,5-substituted isomers.
Industrially, one-pot methods combining reduction and cyclization steps, as seen in fluorinated pyrrole synthesis, reduce waste and improve cost efficiency, suggesting similar approaches could benefit pyrazole derivative preparation.
Q & A
Q. What established synthetic routes are used for 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Cyclocondensation : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles.
- Fluorination : Introduction of the 2-fluoroethyl group using fluorinating agents like Selectfluor™ under controlled pH and temperature.
- Coupling reactions : Amide bond formation between the pyrazole-carboxylic acid intermediate and pyridin-3-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt). Optimization of solvent systems (e.g., DMF/H2O mixtures) and reaction temperatures (80–100°C) is critical for yields >75% .
Q. Which spectroscopic methods confirm the structural integrity of this compound?
Key techniques include:
- <sup>1</sup>H/<sup>19</sup>F NMR : To verify fluorinated substituents and pyrazole/pyridine ring proton environments.
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., ESI+ mode).
- X-ray crystallography : Resolves 3D conformation, as demonstrated in structural studies of analogous pyrazole-carboxamide complexes .
Q. What initial biological assays are recommended for evaluating this compound?
- Enzyme inhibition assays : Measure IC50 against targets like viral polymerases or coagulation factors (e.g., Factor IXa) using fluorogenic substrates .
- Cellular viability assays : Assess cytotoxicity in HEK293 or HepG2 cells via MTT/WST-1 protocols.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for target proteins .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Strategies include:
- Continuous flow reactors : Enhance mixing and heat transfer for fluorination steps, reducing side-product formation .
- Catalyst screening : Pd(PPh3)4 or CuI for Suzuki-Miyaura cross-coupling of pyridine/pyrazole fragments (yields up to 85%) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Q. How to resolve contradictions in reported binding affinities across studies?
- Orthogonal assays : Compare SPR, ITC (isothermal titration calorimetry), and MST (microscale thermophoresis) to rule out assay-specific artifacts.
- Buffer standardization : Control ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize variability .
- Structural analogs : Test derivatives with modified fluorinated groups to isolate electronic vs. steric effects .
Q. How can molecular docking validate experimental binding data?
- Template-based modeling : Use X-ray structures of homologous proteins (e.g., PDB 1X7A) to guide docking simulations .
- MD simulations : Run 100-ns trajectories to assess binding pocket stability and ligand-protein hydrogen bonding .
- Free energy perturbation (FEP) : Predict ΔΔG for fluorine substitutions to validate experimental IC50 trends .
Q. What considerations apply to stable isotope-labeled analogs for pharmacokinetic studies?
- Isotope placement : Introduce <sup>2</sup>H or <sup>13</sup>C at metabolically stable positions (e.g., pyridine ring) to track absorption without altering bioactivity.
- Synthetic routes : Use deuterated solvents (e.g., D2O) or <sup>13</sup>C-labeled reagents during cyclocondensation steps .
Q. How does the 2-fluoroethyl group influence electronic properties and bioactivity?
- Electron-withdrawing effect : Fluorine increases pyrazole ring electrophilicity, enhancing hydrogen bonding with Arg/Lys residues in target proteins (e.g., Factor IXa) .
- Metabolic stability : The C-F bond resists oxidative degradation, prolonging half-life in vivo compared to non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
